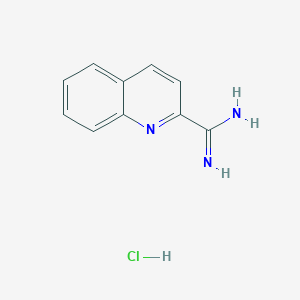

Quinoline-2-carboximidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLPOFCTEXEIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575784 | |

| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110177-05-4 | |

| Record name | Quinoline-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-2-carboximidamide Hydrochloride: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of quinoline-2-carboximidamide hydrochloride, a heterocyclic compound poised at the intersection of established pharmacophores. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's core properties, synthesis, and potential applications, grounded in the established principles of medicinal chemistry.

Strategic Rationale: The Quinoline-Amidine Constellation

The scientific interest in this compound stems from the strategic fusion of two highly privileged scaffolds in drug discovery: the quinoline ring and the amidine functional group .

-

The Quinoline Core : A bicyclic aromatic heterocycle, the quinoline nucleus is a cornerstone of medicinal chemistry.[1] It is present in numerous natural alkaloids and synthetic drugs, demonstrating a vast spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure provides a robust framework for molecular recognition, while the nitrogen atom introduces a key site for hydrogen bonding and coordination.

-

The Amidine Moiety : As one of the strongest organic bases, the amidine group (-C(=NH)NH₂) is typically protonated under physiological conditions, forming a resonance-stabilized amidinium cation.[5] This positive charge is a critical feature, enabling it to mimic protonated arginine or lysine residues, thereby acting as a potent inhibitor of enzymes like serine proteases.[6][7] Furthermore, this cationic group is a well-established DNA minor groove binder, a mechanism central to the activity of many antiprotozoal drugs.[8]

The combination of these two moieties in a single molecule creates a compelling candidate for investigation, suggesting potential synergies and novel mechanisms of action.

Caption: Rationale for the investigation of the title compound.

Core Physicochemical & Structural Properties

A precise understanding of the compound's fundamental properties is paramount for any experimental design, from solubility testing to analytical method development.

Structural and Identity Data

| Property | Value | Source(s) |

| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [9] |

| CAS Number | 110177-05-4 | [10] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [11] |

| Molecular Weight | 207.66 g/mol | [10] |

| Synonyms | Quinoline-2-carboxamidine HCl, Quinoline-2-carboximidamide HCl | [9] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl | [9] |

| InChIKey | AFLPOFCTEXEIOR-UHFFFAOYSA-N | [9] |

Predicted & Known Properties

As a hydrochloride salt, the compound is anticipated to exhibit improved aqueous solubility compared to its free base form, a critical attribute for biological testing and formulation development. It is typically supplied as a solid with a purity of ≥97%.[10] Standard storage conditions recommend maintaining the compound in a dry, inert atmosphere at 2-8°C to ensure long-term stability.[10]

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of amidines from nitriles is a classic transformation in organic chemistry. The Pinner reaction provides a reliable and well-documented pathway to this compound from the readily available quinoline-2-carbonitrile.[12][13][14]

Causality of the Synthetic Route

The Pinner reaction is a two-stage process. Stage 1 involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile, forming a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride). The use of anhydrous hydrogen chloride is critical; it activates the nitrile by protonating the nitrogen, making the carbon atom more electrophilic for attack by the alcohol. Anhydrous conditions prevent premature hydrolysis of the nitrile or the Pinner salt to the corresponding amide or ester.[14]

In Stage 2 , the isolated Pinner salt is treated with ammonia (or an ammonium salt). The ammonia displaces the alkoxy group of the imidate to form the final amidine hydrochloride. This aminolysis step is typically efficient and proceeds under mild conditions.

Caption: Workflow for the synthesis via the Pinner Reaction.

Step-by-Step Experimental Protocol

Materials:

-

Quinoline-2-carbonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in anhydrous ethanol)

-

Round-bottom flasks, gas dispersion tube, magnetic stirrer, ice bath

Protocol:

Stage 1: Formation of Ethyl quinoline-2-carboximidate hydrochloride (Pinner Salt)

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.

-

Dissolution: Dissolve quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile). Add anhydrous diethyl ether to the solution.

-

Acidification: Cool the flask in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution.[14] The reaction is exothermic and a precipitate (the Pinner salt) will begin to form.

-

Reaction: Continue bubbling HCl until the solution is saturated and precipitation is complete. Seal the flask and allow it to stand in the cold (e.g., 4°C) for 12-24 hours to ensure complete reaction.

-

Isolation: Collect the precipitated Pinner salt by filtration under a dry atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material. Dry the salt under vacuum.

Stage 2: Conversion to this compound

-

Suspension: Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a stirrer.

-

Aminolysis: Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in anhydrous ethanol.

-

Reaction: Stir the reaction mixture at room temperature for several hours until TLC or HPLC analysis indicates the complete consumption of the Pinner salt.

-

Work-up: Remove the solvent under reduced pressure. The resulting solid crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is the gold standard for assessing the purity of the final compound and monitoring reaction progress.

Protocol:

-

Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[15]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient elution is recommended for separating the polar product from less polar starting materials and intermediates.

-

Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (for MS-compatibility, use formic acid).[16]

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength where the quinoline ring absorbs strongly (e.g., 225 nm).[17] A PDA detector is advantageous for assessing peak purity.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like a water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[18]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt should be water-soluble). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.[18]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the seven aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be characteristic of a 2-substituted quinoline.[19] Additionally, broad signals corresponding to the exchangeable protons of the amidinium group (-NH₂) and the hydrochloride counter-ion will be present, likely in the downfield region.

-

¹³C NMR: The carbon spectrum will show ten signals: nine for the quinoline ring carbons and one for the amidine carbon (C=N).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment.

-

HSQC will correlate each proton to its directly attached carbon.

-

HMBC will reveal 2- and 3-bond correlations, allowing for the complete assembly of the molecular structure, for instance, by correlating the H-3 proton to the C-2 and amidine carbons.[18]

-

Potential Applications & Future Directions

The structural features of this compound suggest several promising avenues for research and development.

-

Antimicrobial & Antiprotozoal Agents: The combination of a quinoline scaffold with a cationic amidine group makes this compound a prime candidate for evaluation against various pathogens. The amidine can target the DNA minor groove of parasites like Leishmania or Trypanosoma, while the quinoline moiety could contribute to intercalative binding or other mechanisms.[2][8]

-

Enzyme Inhibition: As a bioisostere of arginine, the amidinium group can target the S1 specificity pocket of trypsin-like serine proteases, which play roles in coagulation, inflammation, and cancer.[6]

-

Anticancer Therapeutics: Quinoline derivatives are widely studied as anticancer agents, with mechanisms including topoisomerase inhibition and protein kinase inhibition.[4] The addition of the amidine group could enhance these activities or introduce new ones, such as targeting P2X7 receptors.[20]

Safety & Handling

No specific toxicology data is available for this compound. Therefore, precautions should be based on the properties of the parent quinoline scaffold and general laboratory safety principles. Quinoline itself is classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), preferably under an inert atmosphere.[10]

References

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (NIH). Available at: [Link]

-

HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available at: [Link]

-

Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Taylor & Francis Online. Available at: [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central. Available at: [Link]

-

Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central. Available at: [Link]

-

Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. Available at: [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]

-

Pinner reaction. Wikipedia. Available at: [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

-

Amidine. Wikipedia. Available at: [Link]

-

Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science. Available at: [Link]

-

Pinner Reaction. NROChemistry. Available at: [Link]

-

A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health (NIH). Available at: [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. ResearchGate. Available at: [Link]

-

Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. Available at: [Link]

-

This compound. Lead Sciences. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database. Available at: [Link]

-

Pinner Reaction. YouTube. Available at: [Link]

Sources

- 1. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 2. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C10H10ClN3 | CID 15617684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Lead Sciences [lead-sciences.com]

- 11. QUINOLINE-2-CARBOXAMIDINE HCL [chemicalbook.com]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Pinner Reaction | NROChemistry [nrochemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 20. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinoline-2-carboximidamide Hydrochloride: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of Quinoline-2-carboximidamide hydrochloride, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure and a detailed, field-proven synthesis protocol.

Introduction and Significance

Quinoline derivatives are a cornerstone in heterocyclic chemistry and have been extensively explored for their diverse pharmacological activities. The introduction of a carboximidamide (amidine) group at the 2-position of the quinoline scaffold, and its subsequent formulation as a hydrochloride salt, yields this compound. This modification can significantly influence the molecule's physicochemical properties, such as solubility and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile. Amidines are known to be strong bases and can participate in hydrogen bonding, making them valuable pharmacophores for interacting with biological targets.

This guide will first elucidate the chemical structure and properties of the title compound, followed by a detailed, two-step synthesis strategy. The causality behind experimental choices and the importance of specific reaction conditions will be explained to ensure reproducibility and a deeper understanding of the underlying chemistry.

Chemical Structure and Properties

This compound is an organic salt consisting of the protonated quinoline-2-carboximidamide cation and a chloride anion.

-

IUPAC Name: quinoline-2-carboximidamide;hydrochloride[1]

The core structure features a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The carboximidamide group, -C(=NH)NH₂, is attached to the C2 position of the quinoline ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | [1][2][3] |

| Molecular Weight | 207.66 g/mol | [1][2] |

| IUPAC Name | quinoline-2-carboximidamide;hydrochloride | [1] |

| CAS Number | 110177-05-4 | [1][2] |

| Form | Solid (predicted) | |

| Storage | Inert atmosphere, 2-8°C | [2] |

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process, starting from a readily available precursor, quinoline-2-carbonitrile. This approach leverages the classical Pinner reaction, a reliable method for the conversion of nitriles to amidines.

Overall Synthesis Workflow:

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of Quinoline-2-carbonitrile (Precursor)

While various methods exist for the synthesis of quinolines, a common and effective route to quinoline-2-carbonitrile is via the Sandmeyer reaction of 2-aminoquinoline or the dehydration of quinoline-2-carboxamide. For the purpose of this guide, we will assume the availability of quinoline-2-carbonitrile as the starting material.

Step 2: Conversion of Quinoline-2-carbonitrile to this compound via the Pinner Reaction

The Pinner reaction is an acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt, commonly referred to as a Pinner salt.[4][5][6] This intermediate is then treated with ammonia to yield the corresponding amidine.[4][5] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the intermediate imino ester to an ester.[4][6]

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Materials:

-

Quinoline-2-carbonitrile

-

Anhydrous Ethanol (EtOH)

-

Dry Hydrogen Chloride (HCl) gas

-

Ammonia (NH₃) gas

-

Anhydrous Diethyl Ether

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Reaction Mixture:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 mL per gram of nitrile).

-

Cool the solution to 0°C in an ice bath.

-

-

Formation of the Pinner Salt:

-

Bubble dry hydrogen chloride gas through the stirred solution at 0°C. The reaction is exothermic, so maintain the temperature below 5°C.

-

Continue the addition of HCl gas until the solution is saturated. The formation of a precipitate (the Pinner salt, ethyl quinoline-2-imidate hydrochloride) may be observed.

-

Seal the flask and stir the reaction mixture at 0°C for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.

-

-

Ammonolysis:

-

After the formation of the Pinner salt is complete, cool the reaction mixture again to 0°C.

-

Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic (test with pH paper).

-

The reaction mixture will typically become a thick slurry as the product precipitates.

-

-

Isolation and Purification:

-

After saturation with ammonia, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold anhydrous ethanol, followed by anhydrous diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound as a solid.

-

-

Characterization:

-

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Trustworthiness and Self-Validation

The described protocol is based on the well-established and reliable Pinner reaction.[7][8] The success of this synthesis is contingent on a few critical parameters that serve as self-validating checkpoints:

-

Anhydrous Conditions: The use of flame-dried glassware, anhydrous solvents, and dry gases is paramount.[4][6] The presence of water will lead to the formation of ethyl quinoline-2-carboxylate as a significant byproduct, which can be detected by spectroscopic analysis of the crude product.

-

Temperature Control: Low temperatures (0-5°C) are crucial during the addition of HCl and the formation of the Pinner salt to prevent the decomposition of the thermodynamically unstable intermediate.[6]

-

Monitoring Reaction Progress: Thin-layer chromatography (TLC) should be used to monitor the consumption of the starting quinoline-2-carbonitrile. The appearance of a new, more polar spot corresponding to the product (or its intermediate) indicates a successful reaction.

By adhering to these principles, the synthesis of this compound can be achieved with high fidelity and reproducibility.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a robust synthesis protocol for this compound. The two-step synthesis, centered around the Pinner reaction, offers a reliable and scalable method for accessing this valuable compound. The insights into the reaction mechanism and the emphasis on critical experimental parameters are intended to empower researchers to confidently synthesize and further investigate the potential applications of this and related quinoline derivatives.

References

-

PubChem. This compound. Available from: [Link]

-

Lead Sciences. This compound. Available from: [Link]

-

Gonec, T. et al. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules2016 , 21(11), 1547. Available from: [Link]

-

NROChemistry. Pinner Reaction. Available from: [Link]

-

Wikipedia. Pinner reaction. Available from: [Link]

-

Barcia, A. et al. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules2016 , 21(6), 769. Available from: [Link]

-

SynArchive. Pinner Reaction. Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. synarchive.com [synarchive.com]

- 8. Pinner Reaction [organic-chemistry.org]

Unveiling the Therapeutic Potential of the Quinoline-2-Carboxamide Scaffold: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While specific data on the mechanism of action for "Quinoline-2-carboximidamide hydrochloride" remains limited in publicly accessible scientific literature, the broader class of quinoline-2-carboxamides and their derivatives has been the subject of extensive research. This technical guide provides an in-depth exploration of the diverse and potent mechanisms of action exhibited by this versatile scaffold. We will delve into the established roles of quinoline-2-carboxamide derivatives as potent enzyme inhibitors and modulators of critical cellular pathways, offering insights for researchers and drug development professionals. This guide will focus on the well-documented activities of the quinoline-2-carboxamide class, providing a foundational understanding that can inform future investigations into related compounds like the specific carboximidamide hydrochloride salt.

The Quinoline Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a highly "privileged" scaffold in drug discovery due to its ability to interact with a wide array of biological targets. The incorporation of a carboxamide linkage at the 2-position of the quinoline ring gives rise to the quinoline-2-carboxamide core. This structural feature has proven to be a successful strategy for enhancing the pharmacological properties of quinoline-based compounds, particularly in the realm of anticancer and antimicrobial therapies[1].

While this guide will focus on the extensively studied quinoline-2-carboxamides, it is important to note the existence of related structures such as this compound[2][3][4]. The carboximidamide group, with its distinct electronic and hydrogen-bonding properties, may confer unique biological activities. However, a detailed mechanistic understanding of this specific salt awaits further dedicated research. The principles and mechanisms outlined for the carboxamide class in this guide can serve as a valuable starting point for hypotheses regarding the potential activities of its carboximidamide analogue.

Caption: General structure of the Quinoline-2-Carboxamide scaffold.

Diverse Mechanisms of Action: A Multi-Targeted Approach

Quinoline-2-carboxamide derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. Their mechanisms of action can be broadly categorized into enzyme inhibition and modulation of cellular pathways.

Potent and Selective Enzyme Inhibition

The rigid quinoline scaffold provides an excellent platform for the design of specific enzyme inhibitors. By modifying the substituents on the quinoline ring and the carboxamide nitrogen, researchers have developed potent inhibitors for several key enzymes.

A notable example is the development of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms.[5][6][7] These enzymes play a crucial role in pH regulation and are implicated in various diseases, including cancer. Certain derivatives have shown low nanomolar inhibition constants (Ki) against hCA I and hCA II.[5][6]

| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |

| 5a | 4-Nitrobenzyl | 640.7 | 88.4 | 691.5 | >10,000 |

| 5b | 2-Bromobenzyl | 444.4 | 85.7 | 3927 | >10,000 |

| 5h | Methoxy | 61.9 | 33.0 | - | - |

| Acetazolamide (Standard) | - | - | - | 74 | - |

| Data synthesized from Thacker et al. (2019).[5] |

The "tail approach" in drug design is exemplified here, where the quinoline moiety interacts with the enzyme's active site, and the substituted tail can be modified to achieve isoform selectivity.

Recent studies have revealed that some quinoline-based compounds can function as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs).[8] The proposed mechanism involves the intercalation of the planar quinoline ring into the DNA structure, which in turn disrupts the catalytic activity of the enzyme.[8] This mode of action is a promising avenue for the development of epigenetic drugs for cancer therapy.

Derivatives of quinoline-2-carboxamide have also been investigated for their inhibitory activity against other enzymes, including:

-

Dihydroorotate Dehydrogenase (DHODH): An important target in cancer and inflammatory diseases.[1][9]

-

Topoisomerases: Essential enzymes for DNA replication and transcription, and established targets for anticancer drugs.[1]

-

Protein Kinases: A large family of enzymes that regulate numerous cellular processes and are frequently dysregulated in cancer.[1]

Modulation of Critical Cellular Pathways

Beyond direct enzyme inhibition, quinoline-2-carboxamide derivatives can exert their effects by modulating complex cellular signaling pathways.

Certain quinoline-6-carboxamide derivatives have been identified as antagonists of the P2X7 receptor (P2X7R), an ion channel that is overexpressed in several types of cancer.[10] Antagonism of P2X7R by these compounds can lead to the induction of apoptosis (programmed cell death), as evidenced by nuclear condensation and shrinkage of cell morphology.[10] This suggests a promising therapeutic strategy for cancers that are dependent on P2X7R signaling.

Caption: Simplified pathway of P2X7R antagonism by quinoline-carboxamides leading to apoptosis.

Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function.[11] This disruption of the cell's primary recycling machinery can lead to the accumulation of cellular waste and ultimately trigger apoptosis. Furthermore, by interfering with autophagy, a process that cancer cells often exploit to survive under stress, these compounds can sensitize cancer cells to other therapeutic agents.[11]

Synthesis and Experimental Protocols: A Practical Guide

The synthesis of quinoline-2-carboxamides is generally achieved through standard amide coupling reactions. The following is a representative protocol.

General Synthesis of Quinoline-2-Carboxamides via Acyl Chloride

This two-step method is a robust and widely used procedure for the synthesis of quinoline-2-carboxamides.[12]

Step 1: Formation of Quinoline-2-carbonyl chloride

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).

-

Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂) or in a solution of oxalyl chloride in a dry, inert solvent such as dichloromethane (DCM).

-

If using thionyl chloride, a catalytic amount of dry dimethylformamide (DMF) can be added.

-

Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours.

-

Monitor the reaction progress by the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry, inert solvent such as DCM or THF under an inert atmosphere.

-

In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

-

Cool the solution of the acyl chloride to 0 °C using an ice bath.

-

Slowly add the amine solution to the acyl chloride solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove salts and unreacted starting materials, followed by drying and purification of the crude product, typically by recrystallization or column chromatography.

Caption: Workflow for the synthesis of Quinoline-2-carboxamides.

Conclusion and Future Directions

The quinoline-2-carboxamide scaffold is a versatile and highly valuable platform in drug discovery, with derivatives demonstrating a wide range of mechanisms of action, including potent enzyme inhibition and modulation of key cellular pathways. The extensive research into this class of compounds provides a strong foundation for the future development of novel therapeutics for a variety of diseases, particularly cancer.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of quinoline-2-carboxamide derivatives for their respective targets.

-

Exploration of Novel Targets: The diverse chemistry of the quinoline scaffold suggests that there are likely many more biological targets to be discovered.

-

Investigation of Understudied Derivatives: A thorough investigation into the mechanism of action of compounds such as this compound is warranted to determine if they possess unique and therapeutically relevant biological activities.

By continuing to explore the rich chemistry and biology of the quinoline-2-carboxamide scaffold, the scientific community is well-positioned to develop the next generation of innovative and effective medicines.

References

- Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(10), 1301.

- Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177.

-

Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed. Retrieved from [Link]

- Ali, L., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Pharmaceuticals (Basel), 15(4), 475.

- Wang, X.-F., et al. (2012). N-(Quinolin-8-yl)quinoline-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145.

- Mali, S. N., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(1), 1-34.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline based 1,2‐dihydroacridine‐2‐carboxamide. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Chen, Y.-L., et al. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(38), 63581–63595.

- Chen, Z., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.

-

Tyger Scientific. (n.d.). Quinoline-2-carboxamidine 2HCl. Retrieved from [Link]

- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689–7701.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H10ClN3 | CID 15617684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. QUINOLINE-2-CARBOXAMIDINE HCL [chemicalbook.com]

- 5. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy Quinoline-2-carboxamide | 5382-42-3 [smolecule.com]

- 10. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activities of Quinoline-2-carboximidamide hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. This guide focuses on Quinoline-2-carboximidamide hydrochloride, a specific derivative whose biological profile is not yet extensively characterized. By examining the well-documented activities of structurally related quinoline compounds, we can logically infer and propose potential therapeutic applications for this molecule. This document provides a comprehensive overview of these potential activities, the underlying mechanistic hypotheses, and detailed experimental protocols to systematically investigate them. Our approach is grounded in established scientific principles to empower researchers in their exploration of this promising compound.

Introduction to the Quinoline Scaffold and this compound

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. This heterocyclic aromatic compound is found in numerous natural products and synthetic molecules with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1]. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse chemical space and a broad range of biological targets.

This compound is a specific derivative characterized by a carboximidamide group at the 2-position of the quinoline ring. While direct studies on the biological activities of this particular hydrochloride salt are sparse in publicly available literature, its structural motifs suggest several plausible avenues for investigation. The carboximidamide group, a bioisostere of a carboxylic acid or amide, can engage in unique hydrogen bonding interactions with biological targets, potentially conferring novel activities not seen in other similar compounds[2][3]. This guide will explore the most promising of these potential activities based on the established pharmacology of related quinoline derivatives.

Potential Anticancer Activities

The quinoline scaffold is a common feature in a multitude of anticancer agents. Several distinct mechanisms of action have been identified for quinoline derivatives, suggesting that this compound could be a valuable lead compound in oncology research.

Proposed Mechanism: Enzyme Inhibition

Many quinoline derivatives exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.

2.1.1. Carbonic Anhydrase (CA) Inhibition

Certain 8-substituted quinoline-2-carboxamides have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IV, and IX[1]. The inhibition of tumor-associated hCA IX, which is involved in pH regulation and tumor progression, is a particularly attractive target.

2.1.2. Tubulin Polymerization and Histone Deacetylase (HDAC) Inhibition

Dual-target inhibitors are an emerging class of anticancer agents. Quinoline-2-carbonitrile-based hydroxamic acids have been shown to inhibit both tubulin polymerization and histone deacetylases, leading to cell cycle arrest and apoptosis[4].

2.1.3. EGFR/HER-2 Dual-Target Inhibition

Derivatives of quinoline have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are key drivers in many cancers[5].

Proposed Mechanism: P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is overexpressed in various cancers and plays a role in tumor growth and inflammation. Quinoline-carboxamide derivatives have been identified as moderately potent P2X7R antagonists, inducing apoptotic cell death in cancer cells[6].

Experimental Workflow for Anticancer Activity Screening

A systematic approach is necessary to evaluate the potential anticancer properties of this compound.

Caption: Workflow for investigating the anticancer potential of this compound.

2.3.1. Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Potential Antimicrobial Activities

The quinoline core is present in several antibacterial and antifungal agents. This suggests that this compound may possess antimicrobial properties.

Proposed Mechanism: Enzyme Inhibition and DNA Interaction

The antimicrobial action of some quinoline derivatives is attributed to the inhibition of essential enzymes or interference with microbial DNA[2]. The trifluoromethyl group, when present in similar structures, has been shown to increase lipophilicity, which may enhance penetration of biological membranes[3].

Proposed Mechanism: Fungicidal Activity

Recent studies on pyrazol-5-yl-quinoline-2-carboxamide derivatives have demonstrated potent fungicidal activity, with some compounds showing lower EC50 values than the commercial fungicide fluxapyroxad against certain fungal strains[7]. The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH).

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial activity of this compound.

3.3.1. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-parasitic Activity

The quinoline ring is famously a component of the antimalarial drug chloroquine. More recently, related structures have been investigated for activity against other parasites.

Proposed Mechanism: Tubulin Inhibition in Schistosomes

A study on phenylpyrimidine congeners for the treatment of schistosomiasis utilized this compound as a chemical intermediate[8]. The final products demonstrated potent anti-schistosomal activity by targeting the parasite's tubulin. While this does not directly imply activity for the starting material, the presence of the quinoline moiety suggests this is a worthwhile area of investigation.

Experimental Workflow for Anti-schistosomal Screening

Caption: Workflow for assessing the anti-schistosomal potential of this compound.

4.2.1. Detailed Protocol: Adult Schistosoma mansoni Motility Assay

-

Worm Preparation: Isolate adult S. mansoni worms from infected mice.

-

Compound Incubation: Place individual worms or pairs in 24-well plates containing culture medium and varying concentrations of this compound.

-

Motility Scoring: Observe the worms under a microscope at different time points (e.g., 24, 48, 72 hours) and score their motility based on a predefined scale (e.g., 4 = normal activity, 0 = no movement).

-

Data Analysis: Determine the concentration at which a significant reduction in motility is observed.

Quantitative Data Summary

The following table summarizes inhibitory concentrations for various quinoline derivatives against different biological targets, providing a reference for expected potency ranges for this compound.

| Quinoline Derivative Class | Biological Target | Reported Activity (IC50/EC50) | Reference |

| 8-substituted-quinoline-2-carboxamides | hCA I | 61.9 nM - 8126 nM | [1] |

| 8-substituted-quinoline-2-carboxamides | hCA II | 33.0 nM - 8759 nM | [1] |

| Pyrazol-5-yl-quinoline-2-carboxamides | Gaeumannomyces graminis | 1.71 mg/L | [7] |

| Pyrazol-5-yl-quinoline-2-carboxamides | Valsa mali | 4.92 mg/L | [7] |

| Quinoline-carboxamide derivatives | h-P2X7R | 0.457 µM - 0.890 µM | [6] |

| Quinoline-2-carbonitrile hydroxamic acids | Human cancer cell lines | 0.6 nM - 0.7 nM (average IC50) | [4] |

| Quinoline-based inhibitors | EGFR | 71 nM | [5] |

| Quinoline-based inhibitors | HER-2 | 31 nM | [5] |

Conclusion and Future Directions

While direct biological data for this compound is currently limited, the extensive research on related quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for exploration are in anticancer, antimicrobial, and anti-parasitic applications. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for systematically evaluating these potential activities. Future research should focus on the synthesis of a library of related carboximidamide derivatives to establish structure-activity relationships and optimize potency and selectivity for identified biological targets.

References

-

Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 126-135. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. (2025). Chemistry & Biodiversity, 22(12), e02206. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2020). Molecules, 25(15), 3354. [Link]

-

Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022). European Journal of Medicinal Chemistry, 240, 114573. [Link]

- Buy 6-Chlorothis compound | 1179360... (n.d.). Molport.

- Amidines - Organic Building Blocks. (n.d.). Ambeed.com.

- Buy 5-(Trifluoromethyl)picolinimidamide - Smolecule. (n.d.). Smolecule.

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2021). RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

-

Novel congeners derived from microtubule-active phenylpyrimidines produce a potent and long-lasting paralysis of Schistosoma mansoni in vitro. (2018). PLoS Neglected Tropical Diseases, 12(5), e0006488. [Link]

- 4-Chlorobenzene-1-carboximidamide hydrochloride 14401-51-5 wiki. (n.d.). Guidechem.

- heteroaromatic compound-FDC Chemical. (n.d.). FDC Chemical.

Sources

- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 6-Chlorothis compound | 1179360-68-9 [smolecule.com]

- 3. Buy 5-(Trifluoromethyl)picolinimidamide [smolecule.com]

- 4. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel congeners derived from microtubule-active phenylpyrimidines produce a potent and long-lasting paralysis of Schistosoma mansoni in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of quinoline compounds

An In-Depth Technical Guide to the Discovery and History of Quinoline Compounds

Introduction: The Ubiquitous Heterocycle

Within the vast landscape of organic chemistry, few scaffolds have demonstrated the versatility and profound impact of the quinoline ring system. This deceptively simple fusion of a benzene and a pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a remarkable array of therapeutic agents that have shaped human health for centuries.[1][2][3][4] From the first antimalarial drug derived from the bark of a tree to modern synthetic anticancer and antibacterial agents, the history of quinoline is inextricably linked to the evolution of drug discovery itself.[5] This technical guide offers a comprehensive exploration of this journey, tracing the path from its initial discovery in the industrial byproducts of the 19th century to the elucidation of its structure and the development of foundational synthetic methodologies that are still relevant today. We will delve into the mechanistic underpinnings of these classical syntheses and chronicle the pharmacological odyssey of quinoline compounds, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: From Coal Tar and Alkaloids: Discovery and Structural Elucidation

The story of quinoline begins not in a pristine laboratory, but in the thick, black residue of industrial coal processing. In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing the complex mixture of coal tar, isolated an oily, colorless substance which he named "leukol".[6][7][8][9] This was the first recorded isolation of what we now know as quinoline.[7]

Independently, in 1842, French chemist Charles Gerhardt was investigating the degradation of natural alkaloids. Through the dry distillation of quinine—an active compound from the Cinchona tree—with a strong base, potassium hydroxide, he obtained a similar compound. He named it "Chinoilin" or "Chinolein," a nod to its parent molecule.[8] For a time, these two substances were thought to be distinct isomers due to differences in their observed reactivity.

The crucial breakthrough that unified these findings came in 1869 from August Kekulé, a titan of organic chemistry. Applying the same revolutionary concepts he had used to deduce the structure of benzene, Kekulé proposed that quinoline consisted of a benzene ring fused to a pyridine ring.[7] This elegant and correct structure provided the theoretical framework to understand the chemical properties of this new class of compounds and paved the way for chemists to devise methods for their synthesis in the laboratory.

Part 2: Foundational Synthetic Methodologies

The determination of quinoline's structure ignited a flurry of activity aimed at its laboratory synthesis. This era produced several eponymous reactions that became pillars of heterocyclic chemistry, enabling the large-scale production and derivatization of the quinoline core.

The Skraup Synthesis (1880)

The Skraup synthesis, developed by Czech chemist Zdenko Hans Skraup, was one of the first and most powerful methods for preparing the parent quinoline ring.[6][10] It is a robust, one-pot reaction involving an aniline, glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent, typically nitrobenzene.[11][12][13]

Causality Behind Experimental Choices: The genius of the Skraup synthesis lies in its use of simple, readily available starting materials to construct a complex heterocycle. The sulfuric acid serves a dual purpose: it first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein, in situ. It then acts as a catalyst for the subsequent cyclization step. The oxidizing agent is crucial for the final aromatization step, converting the dihydroquinoline intermediate into the stable aromatic quinoline product. The reaction is famously exothermic and requires careful control, often with the addition of a moderator like ferrous sulfate to prevent it from becoming violent.[10][11]

Reaction Mechanism:

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

-

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization.

-

Dehydration: The cyclic intermediate loses a molecule of water to form 1,2-dihydroquinoline.

-

Oxidation: The dihydroquinoline is oxidized by nitrobenzene (or another oxidizing agent) to yield the final quinoline product.[6][11][14]

Caption: Two possible mechanisms for the Friedländer synthesis.

Experimental Protocol: General Procedure for Friedländer Synthesis

This protocol is a generalized representation.

-

Mixing: In a suitable flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound with an α-methylene group (1.1 equivalents) in a solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid). [15][16]3. Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the substituted quinoline.

Part 3: The Pharmacological Odyssey of Quinoline

The development of synthetic methods was concurrent with the discovery of the immense biological importance of the quinoline scaffold, a story that begins with a natural product that changed the course of history.

The Natural Blueprint: Quinine

Long before its chemical structure was known, the bark of the South American Cinchona tree was used by indigenous populations to treat fevers. [17][18]Jesuit missionaries introduced the bark to Europe in the 17th century, where it became the first effective treatment for malaria. [18][19]In 1820, French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, providing a purified, quantifiable drug. [17][20]For over a century, quinine was the only reliable antimalarial agent, playing a critical role in global health and colonial expansion. [18][21]

The Synthetic Revolution: Antimalarial Drugs

The reliance on a single natural source for quinine became a strategic liability, particularly during wartime. This spurred research into synthetic alternatives, leading to the development of the 4-aminoquinoline class of drugs.

-

Chloroquine: Synthesized in 1934 by German scientists as "Resochin," chloroquine was rediscovered and developed by American researchers during World War II. [20]After the war, it became the drug of choice for malaria treatment and prophylaxis due to its high efficacy and low cost. [19][20] Mechanism of Action: The selective toxicity of quinoline antimalarials like chloroquine and quinine is a masterpiece of biochemical targeting. The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests the host's hemoglobin for nutrients. This process releases large amounts of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin within its acidic food vacuole.

Quinoline drugs are weak bases. They freely diffuse into the parasite and become protonated and trapped within the acidic (pH ~5.3) food vacuole, accumulating to very high concentrations. [22][23]Here, they interfere with heme detoxification. It is believed they cap the growing faces of the hemozoin crystal, preventing further polymerization. [24]This leads to a buildup of toxic, free heme, which damages parasite membranes and leads to its death. [22][23][25][26]

Caption: Quinoline antimalarials block heme detoxification in the parasite.

Beyond Malaria: A Privileged Scaffold in Modern Drug Discovery

The success of antimalarial quinolines was just the beginning. The quinoline core is now recognized as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to a wide variety of biological targets with high affinity. [3][27]This has led to the development of quinoline-based drugs across numerous therapeutic areas:

-

Antibacterials: The fluoroquinolone class, which includes blockbuster drugs like ciprofloxacin, are broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [1][4]* Anticancer Agents: Quinoline derivatives have shown significant potential in oncology. [28]They serve as the core for drugs that act as topoisomerase inhibitors (e.g., topotecan, though technically a quinoline alkaloid derivative) and potent kinase inhibitors, which target signaling pathways that are dysregulated in cancer cells. [1][5][27][29]* Other Applications: The quinoline scaffold is also found in drugs with anti-inflammatory, antiviral, antifungal, and analgesic properties, highlighting its incredible versatility. [2][3][4][29][30]

Conclusion

From its humble origins as a component of coal tar, the quinoline nucleus has charted an extraordinary course through the history of science. Its structural elucidation and the subsequent development of robust synthetic methods by pioneers like Skraup and Friedländer transformed it from a chemical curiosity into a foundational building block for organic chemistry. This synthetic accessibility, coupled with the potent biological activity first observed in quinine, has cemented quinoline's status as a truly privileged scaffold. Its legacy is written in the annals of medicine, from the fight against malaria to modern therapies for cancer and bacterial infections. For the drug development professional, the story of quinoline is a powerful testament to how a deep understanding of chemical history and synthetic methodology can unlock solutions to the most pressing challenges in human health.

References

- Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

-

Wikipedia. (n.d.). Skraup reaction. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Available at: [Link]

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.

- ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. ResearchGate.

- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.

-

Química Organica.org. (n.d.). Friedlander quinoline synthesis. Química Organica.org. Available at: [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- PubMed. (n.d.). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. PubMed.

-

Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Medicines for Malaria Venture. Available at: [Link]

- ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate.

- BIOSYNCE. (2025). What is the history of the discovery of quinoline?. BIOSYNCE Blog.

- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.

- Frontiers. (n.d.). Review on recent development of quinoline for anticancer activities. Frontiers.

- Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed.

- World Journal of Pharmaceutical Research. (n.d.). Unlocking The Biological Potential of Quinolines: A Review. World Journal of Pharmaceutical Research.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.

- Preprints.org. (2024). Different biological activities of quinoline. Preprints.org.

- PubMed Central (PMC). (n.d.). Advances in polymer based Friedlander quinoline synthesis. National Institutes of Health.

- Preprints.org. (2024). Review of new quinoline compounds and their pharmacological effects. Preprints.org.

- BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of Quinoline Derivatives. BenchChem.

-

Wikipedia. (n.d.). Quinine. Wikipedia. Available at: [Link]

- Sandeep, V. & Shailja, G. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.

- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.

- ResearchGate. (n.d.). A brief history of quinoline as antimalarial agents. ResearchGate.

- Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

-

Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

- Cassauwers, T. (2015). The global history of quinine, the world's first anti-malaria drug. Medium.

-

Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: [Link]

- Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Organic Reactions.

- Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central (PMC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]

- 6. iipseries.org [iipseries.org]

- 7. biosynce.com [biosynce.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. organicreactions.org [organicreactions.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Quinine - Wikipedia [en.wikipedia.org]

- 18. medium.com [medium.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.co.za [journals.co.za]

- 24. pnas.org [pnas.org]

- 25. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 26. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 29. Different biological activities of quinoline [wisdomlib.org]

- 30. researchgate.net [researchgate.net]

"Quinoline-2-carboximidamide hydrochloride" IUPAC name and CAS number

An In-Depth Technical Guide to Quinoline-2-carboximidamide Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in pharmacologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with a multitude of biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific, yet highly promising derivative: this compound.

This compound belongs to the amidine class of molecules, which are potent hydrogen bond donors and acceptors, often serving as bioisosteres for carboxylates or as key pharmacophores for enzyme inhibition. This compound combines the established biological relevance of the quinoline core with the versatile chemical and interactive properties of the carboximidamide (amidine) functional group. This technical guide provides an in-depth exploration of its chemical identity, synthesis, known biological context, and potential therapeutic applications, designed for researchers and professionals in the field of drug discovery and development.

Core Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research.

-

IUPAC Name: quinoline-2-carboximidamide;hydrochloride[1]

-

CAS Number: 110177-05-4[1]

-

Synonyms: Quinoline-2-carboxamidine hydrochloride

Physicochemical Properties

A summary of the key computed and established properties of this compound is provided below. These properties are critical for designing experimental conditions, including solvent selection and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |

| Molecular Weight | 207.66 g/mol | PubChem[1] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in polar solvents like water, methanol, DMSO | Inferred |

| Storage Conditions | Inert atmosphere, 2-8°C | Commercial Suppliers |

Synthesis and Chemical Elucidation

The synthesis of unsubstituted amidines such as Quinoline-2-carboximidamide is classically achieved via the Pinner reaction. This reliable and well-documented method transforms a nitrile into an amidine hydrochloride through an intermediate imidic ester (Pinner salt).

Conceptual Synthetic Pathway: The Pinner Reaction

The most direct and established route to this compound starts from Quinoline-2-carbonitrile. The reaction proceeds in two main stages:

-

Formation of the Pinner Salt: Quinoline-2-carbonitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed addition forms the ethyl imidate hydrochloride intermediate, known as a Pinner salt.[2][3][4]

-

Ammonolysis: The isolated Pinner salt is then reacted with ammonia (typically an alcoholic solution of ammonia) to displace the ethoxy group, yielding the final this compound product.[2][3]

Caption: Pinner reaction workflow for synthesis.

Detailed Experimental Protocol (Adapted from Pinner Reaction Principles)

Self-Validating System: The success of this protocol relies on strictly anhydrous conditions until the final ammonolysis step. The formation of the crystalline Pinner salt intermediate serves as a key validation point before proceeding.

Part 1: Synthesis of Ethyl Quinoline-2-imidate Hydrochloride (Pinner Salt)

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a drying tube outlet. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Suspend Quinoline-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Reaction: Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The nitrile will gradually dissolve, and subsequently, a precipitate of the Pinner salt will form. Continue bubbling HCl until the solution is saturated and precipitation is complete.

-

Isolation: Collect the crystalline precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove residual acid, and dry under vacuum.

Part 2: Synthesis of this compound

-

Setup: In a separate flask, dissolve the dried Pinner salt (1.0 eq) from Part 1 in anhydrous ethanol.

-

Reaction: Cool the solution to 0°C. Add a saturated solution of ammonia in anhydrous ethanol (approx. 1.5-2.0 eq) dropwise with stirring.

-

Incubation: Seal the flask and allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product, this compound, often precipitates from the solution. The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Biological Activity and Therapeutic Potential

While direct, extensive biological screening data for this compound is not abundant in public literature, significant insights can be drawn from its documented use as a synthetic intermediate and the activities of its immediate derivatives. The compound serves as a valuable scaffold in several key therapeutic areas.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of Quinoline-2-carboximidamide have shown promising antiproliferative effects, suggesting the core molecule is primed for interaction with cancer-related targets.

-

Inhibition of Transcriptional Co-activators: A patent discloses the use of quinoline-2-carboximidamide in the synthesis of inhibitors targeting the transcriptional co-activators CBP and P300.[5] These proteins are crucial for the expression of oncogenes like MYC, making them attractive targets in lymphoid malignancies and solid tumors.[5]

-

Cytotoxicity of Derivatives: A study on heterocyclic sulfonyl-carboximidamides, which used a quinoline-2-carboximidamide core, reported that one derivative displayed potent activity against a panel of 60 cancer cell lines, with GI₅₀ values ranging from 0.92 to 13 μM.[6] Furthermore, quinoline amidoximes, synthesized directly from quinoline-2-carboximidamide, showed significant antiproliferative effects against HeLa (cervical cancer) and SW620 (colon cancer) cell lines, with IC₅₀ values in the low single-digit micromolar range.[2]

Caption: Plausible mechanism of anticancer action.

Antimicrobial and Antiparasitic Potential

-

Antifungal Activity: A computational study identified quinoline-2-carboximidamide as a potential inhibitor of CYP-51, a crucial enzyme in the biosynthesis of the fungal cell membrane in Candida albicans.[7] This suggests a potential application as a novel antifungal agent.

-

Antiparasitic Scaffold: The hydrochloride salt of the compound has been used as a key reactant in the synthesis of novel phenylpyrimidine-based tubulin inhibitors designed to target Schistosoma mansoni, the parasite responsible for schistosomiasis.[8] This highlights its utility as a building block for developing new antiparasitic drugs.

Neuropharmacology

Derivatives of quinoline-2-carboximidamide are being explored for applications in neurodegenerative diseases. N'-hydroxyquinoline-2-carboximidamide, synthesized from the parent compound, exhibits binding affinity for alpha-synuclein fibrils, which are pathological hallmarks of Parkinson's disease. This points to the potential of this scaffold in developing diagnostic imaging agents or therapeutics for synucleinopathies.

Summary of Biological Potential

The table below summarizes the demonstrated or inferred biological activities of Quinoline-2-carboximidamide and its immediate derivatives, providing a basis for future research directions.

| Therapeutic Area | Target/Activity | Compound Type | Potency (Value) | Source |

| Oncology | CBP/P300 Co-activators | Synthetic Precursor | N/A | [5] |

| Oncology | Antiproliferative | Sulfonyl-carboximidamide Derivative | GI₅₀: 0.92-13 μM | [6] |

| Oncology | Antiproliferative (HeLa, SW620) | Amidoxime Derivative | IC₅₀: ~7.2 μM | [2] |